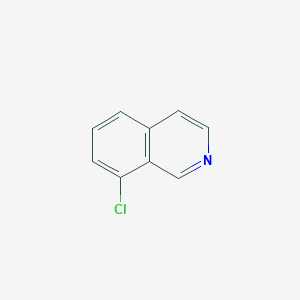

8-氯异喹啉

描述

8-Chloroisoquinoline is a chlorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 8-Chloroisoquinoline, they do provide insights into the chemistry and applications of related compounds, particularly 8-hydroxyquinoline (8-HQ) derivatives, which share a similar structural motif. These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The presence of a chloro substituent in 8-Chloroisoquinoline suggests potential for unique chemical reactivity and biological activity, which could be leveraged in various applications.

Synthesis Analysis

The synthesis of 8-Chloroisoquinoline-related compounds can involve various strategies. For instance, the synthesis of 8-chloro-3,4-dihydroisoquinoline, a related compound, has been achieved through directed ortho-lithiation of N-pivaloyl meta-chlorophenylethylamine, followed by formylation and ring closure under acidic conditions. An alternative method involves a Friedel-Crafts reaction of N-hydroxyethyl ortho-chlorobenzylamine, followed by oxidation to yield the dihydroisoquinoline derivative . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 8-Chloroisoquinoline.

Molecular Structure Analysis

The molecular structure of 8-HQ derivatives has been extensively studied, with single-crystal X-ray diffraction analyses providing detailed insights . For example, the molecular structures of certain 8-HQ-substituted boron-dipyrromethene derivatives have been determined, revealing the influence of substituents on the overall molecular configuration . Similarly, the crystal and molecular structure of an 8-HQ chloranil complex has been elucidated, showing a plane-to-plane complex formation . These studies suggest that the molecular structure of 8-Chloroisoquinoline would also be of significant interest, particularly in understanding its interaction with other molecules and ions.

Chemical Reactions Analysis

8-HQ and its derivatives participate in various chemical reactions, often facilitated by their metal chelation properties. For instance, azo 8-hydroxyquinoline benzoate has been shown to selectively detect metal ions like Hg^2+ and Cu^2+ . The reactivity of 8-HQ derivatives in forming complexes with metal ions is a key aspect of their chemical behavior . This property could be extrapolated to 8-Chloroisoquinoline, suggesting potential applications in sensing or catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-HQ derivatives have been characterized using various spectroscopic methods, including FTIR, FT-Raman, and NMR . These studies provide a comprehensive understanding of the vibrational modes, electronic structure, and chemical shifts, which are crucial for predicting the behavior of these compounds under different conditions. The pH-sensing properties of certain 8-HQ derivatives have also been reported, indicating their potential use as fluorescent sensors . The physical and chemical properties of 8-Chloroisoquinoline would likely be influenced by the chloro substituent, affecting its spectroscopic characteristics and reactivity.

科学研究应用

1. 疟疾治疗中的应用

8-氯异喹啉衍生物,特别是8-氨基喹啉如伯氨喹,在疟疾治疗中起着基础作用。它们治疗潜伏疟疾并预防复发的能力是重大的科学和公共卫生进步。尽管在葡萄糖-6-磷酸脱氢酶(G6PD)缺乏患者中存在溶血毒性,但它们在疟疾管理中的治疗作用仍然至关重要(Baird, 2019)。

2. 抗菌和抗真菌活性

含有8-羟基喹啉(8-HQ)基团的化合物,与8-氯异喹啉相关,表现出显著的抗菌和抗真菌效果。这些化合物正在研究其在开发具有良好疗效和低毒性的强效药物中的潜力,以应对包括癌症在内的各种疾病(Saadeh, Sweidan, & Mubarak, 2020)。

3. 抗癌特性

8-羟基喹啉衍生物显示出有希望的抗癌活性。它们的金属结合能力,特别是与铜(II)离子的结合,正在探索用于开发有效的抗癌治疗方法。这可以通过合成8-羟基喹啉葡康胺来加以说明,这些化合物对各种肿瘤细胞系表现出抗增殖活性(Oliveri et al., 2012)。

4. 抗病毒特性

氯喹,一种9-氨基喹啉衍生物,已被认可具有治疗病毒感染的潜力。其免疫调节作用和抑制多种病毒复制的能力,包括冠状病毒,在其抗疟疾用途之外引起了人们的兴趣(Savarino et al., 2003)。

5. 阿尔茨海默病中的作用

对8-羟基喹啉衍生物,如PBT2,的研究显示出针对阿尔茨海默病中淀粉样蛋白β的潜力。这些化合物已被研究其将金属重新分配到细胞中并减轻阿尔茨海默病症状的能力(Villemagne et al., 2017)。

安全和危害

8-Chloroisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and acute dermal toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

属性

IUPAC Name |

8-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAMVYYZTULFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348825 | |

| Record name | 8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroisoquinoline | |

CAS RN |

34784-07-1 | |

| Record name | 8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

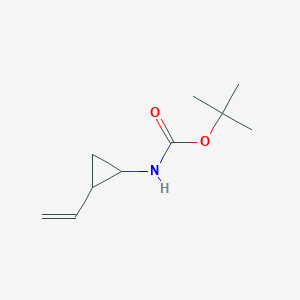

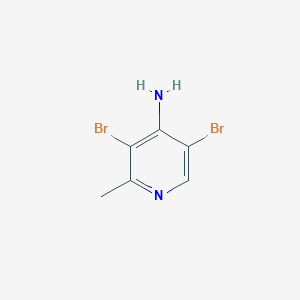

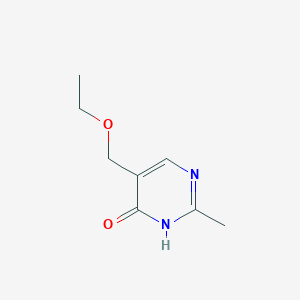

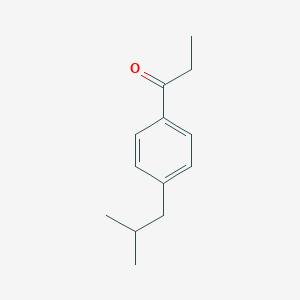

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)

![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)

![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)

![10-Methylbenz[a]anthracene](/img/structure/B135079.png)